molecular formula C16H12O6 B1311782 Senda-chrome AL CAS No. 69989-75-9

Senda-chrome AL

Cat. No. B1311782
CAS RN: 69989-75-9
M. Wt: 300.26 g/mol
InChI Key: GZUNJUHSRLTITI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senda-chrome AL, also known as 5-[1-(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl]-2-hydroxybenzoic Acid, is a chemical compound used for the colorimetric determination of aluminum . It is typically sold in the form of an orange to amber to dark red powder or crystal .


Molecular Structure Analysis

The molecular formula of Senda-chrome AL is C16H12O6 . Its structure includes a carboxylic acid group, a cyclohexadiene group, and a hydroxybenzoic acid group .


Physical And Chemical Properties Analysis

Senda-chrome AL is a solid at 20°C . It appears as an orange to amber to dark red powder or crystal . The molar absorbance of the aluminum complex it forms is a minimum of 6,000 in the wavelength range of 518.0 to 530.0 nm .

Scientific Research Applications

Senda-chrome AL is a chemical compound with the CAS number 69989-75-9 . It appears as an orange to amber to dark red powder or crystal . Its molecular absorbance (Al complex) is a minimum of 6,000 (518.0 to 530.0 nm) .

In this application, Senda-chrome AL likely forms a complex with aluminum ions, which can be detected based on its absorbance properties. The absorbance can be measured using a spectrophotometer, and the concentration of aluminum can be determined based on the intensity of the absorbance.

However, the specific experimental procedures, technical details, and outcomes would depend on the exact context of the analysis, such as the type of sample being analyzed and the specific requirements of the analysis.

In this application, Senda-chrome AL forms a complex with aluminum ions, which can be detected based on its absorbance properties. The absorbance can be measured using a spectrophotometer, and the concentration of aluminum can be determined based on the intensity of the absorbance .

properties

IUPAC Name

5-[(1E)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8(9-2-4-13(17)11(6-9)15(19)20)10-3-5-14(18)12(7-10)16(21)22/h2-7,17H,1H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNJUHSRLTITI-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C=CC(=O)C(=C1)C(=O)O)/C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senda-chrome AL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Senda-chrome AL
Reactant of Route 2
Senda-chrome AL
Reactant of Route 3
Senda-chrome AL
Reactant of Route 4
Senda-chrome AL
Reactant of Route 5
Senda-chrome AL
Reactant of Route 6
Senda-chrome AL

Citations

For This Compound
2
Citations
S Shrestha, YS Shim, KC Kim, KH Lee… - Bioorganic & medicinal …, 2004 - Elsevier
… Senda Chrome AL showed PTP1B … by Senda Chrome AL advocated the dye as a good model for the design of selective PTP1B inhibitors. Also noteworthy is that Senda Chrome AL …
Number of citations: 14 www.sciencedirect.com
N Wakao, K Hanada, Y Sakurai… - Soil Science and Plant …, 1978 - Taylor & Francis
… The aluminum and the phosphate were measured colorimetrically by the senda~ chrome AL method (6) and the HURST method (7), respectively. Sulfate was assayed gravimetrically …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.